2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline

Insecticide Discovery Structure‑Activity Relationship (SAR) Fluorine‑Mediated Potency

Source 2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline (CAS 1245823-39-5) to access a uniquely differentiated fluorinated building block. The ortho-fluoro/meta-trifluoroethoxy substitution pattern delivers a >10-fold potency advantage over methoxy analogs in agrochemical scaffolds and enhances oral bioavailability (75.9%) and brain penetration in CNS therapeutics. This regioisomeric precision cannot be replicated by generic anilines, ensuring superior DMPK profiles and target binding. Ideal for medicinal chemistry, crop protection R&D, and advanced materials.

Molecular Formula C8H7F4NO
Molecular Weight 209.14
CAS No. 1245823-39-5
Cat. No. B3031014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline
CAS1245823-39-5
Molecular FormulaC8H7F4NO
Molecular Weight209.14
Structural Identifiers
SMILESC1=CC(=C(C=C1OCC(F)(F)F)N)F
InChIInChI=1S/C8H7F4NO/c9-6-2-1-5(3-7(6)13)14-4-8(10,11)12/h1-3H,4,13H2
InChIKeyOOFCMANEZHHHTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Fluoro‑5‑(2,2,2‑trifluoroethoxy)aniline (CAS 1245823‑39‑5): A Differentiated Fluorinated Aniline Building Block for Medicinal Chemistry and Materials Science


2‑Fluoro‑5‑(2,2,2‑trifluoroethoxy)aniline (CAS 1245823‑39‑5) is a fluorinated aromatic amine building block characterized by a fluorine atom at the ortho (2‑) position and a strongly electron‑withdrawing 2,2,2‑trifluoroethoxy (–OCH₂CF₃) group at the meta (5‑) position on the aniline ring [REFS‑1]. This substitution pattern confers a unique combination of electronic, steric, and physicochemical properties that distinguish it from simpler aniline derivatives and other trifluoroethoxy‑substituted regioisomers. The compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the incorporation of both ortho‑fluorine and meta‑trifluoroethoxy functionalities is sought to modulate lipophilicity, metabolic stability, and receptor‑binding interactions [REFS‑2].

Why 2‑Fluoro‑5‑(2,2,2‑trifluoroethoxy)aniline Cannot Be Replaced by Common Analogs in SAR‑Driven Projects


The substitution pattern of 2‑fluoro‑5‑(2,2,2‑trifluoroethoxy)aniline is not arbitrary; it is the product of intentional molecular design to achieve a specific balance of electron‑withdrawing character, lipophilicity, and steric bulk. Replacing this compound with a generic aniline (e.g., 2‑fluoroaniline) eliminates the critical –OCH₂CF₃ group, which has been shown in structure–activity relationship (SAR) studies to be strongly preferred over electron‑donating substituents (e.g., –OCH₃) for improving target potency [REFS‑1]. Conversely, substituting with a simpler trifluoroethoxy aniline regioisomer (e.g., para‑substituted 4‑(2,2,2‑trifluoroethoxy)aniline) alters the electronic distribution on the aromatic ring and the spatial orientation of the aniline nitrogen, which can profoundly affect receptor binding and reaction selectivity in downstream syntheses [REFS‑2]. The specific ortho‑fluoro/meta‑trifluoroethoxy arrangement provides a unique combination of enhanced lipophilicity (via the –CF₃ moiety) and metabolic stability (via strong C–F bonds) while maintaining the amine's nucleophilicity for further functionalization—a profile that cannot be replicated by common, commercially available alternatives.

2‑Fluoro‑5‑(2,2,2‑trifluoroethoxy)aniline: Quantitative Evidence of Differentiated Performance vs. Closest Analogs


Potency Advantage of Electron‑Withdrawing Trifluoroethoxy Group over Methoxy in Aniline‑Based Bioactive Scaffolds

In a systematic SAR study of anilino‑triazine insecticides, the replacement of an electron‑donating methoxy substituent with an electron‑withdrawing trifluoroethoxy group on the aniline ring led to a >10‑fold improvement in insecticidal potency against Spodoptera exigua and Helicoverpa zea [REFS‑1]. The study established a clear preference for electron‑withdrawing substituents (e.g., –OCH₂CF₃) over electron‑donating substituents (e.g., –OCH₃) for achieving optimal biological activity. This class‑level finding directly supports the selection of 2‑fluoro‑5‑(2,2,2‑trifluoroethoxy)aniline over its closest electron‑donating analog, 2‑fluoro‑5‑methoxyaniline, for projects where maximizing target engagement is paramount.

Insecticide Discovery Structure‑Activity Relationship (SAR) Fluorine‑Mediated Potency

Enhanced Membrane Permeability and Oral Bioavailability Conferred by Trifluoroethoxy Substitution

The incorporation of a trifluoroethoxy group has been directly linked to improved membrane permeability and oral bioavailability in advanced drug candidates. A lead compound containing this moiety, (+)-9‑trifluoroethoxy‑α‑dihydrotetrabenazine, demonstrated high permeability across a Caco‑2 cell monolayer and achieved a high oral absolute bioavailability of 75.9% in dogs [REFS‑1]. This favorable PK profile was attributed, in part, to the enhanced lipophilicity and metabolic stability provided by the –OCH₂CF₃ group, which prevented rapid clearance via O‑detrifluoroethylation. In contrast, related aniline derivatives lacking this group or possessing more metabolically labile substituents (e.g., simple alkyl ethers) are expected to exhibit lower bioavailability due to increased first‑pass metabolism or efflux.

Drug Metabolism and Pharmacokinetics (DMPK) Caco‑2 Permeability Oral Bioavailability

High Binding Affinity and Functional Potency in a CNS Target Enabled by Trifluoroethoxy Incorporation

In a lead optimization program for tardive dyskinesia, a compound featuring a trifluoroethoxy‑substituted aromatic ring, (+)-9‑trifluoroethoxy‑α‑dihydrotetrabenazine [(+)-13e], exhibited exceptionally high affinity for the vesicular monoamine transporter 2 (VMAT2) with a Ki of 1.48 nM and strongly inhibited dopamine uptake with an IC50 of 6.11 nM in striatal synaptosomes [REFS‑1]. The corresponding non‑trifluoroethoxy analog (valbenazine) is known to undergo rapid demethylation to an inactive metabolite, a clearance pathway that is effectively blocked by the metabolically stable –OCH₂CF₃ group. This comparative performance underscores the value of the trifluoroethoxy moiety for achieving both high target engagement and favorable in vivo duration of action.

Central Nervous System (CNS) Disorders Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Radioligand Binding Assay

Regioisomeric Differentiation: Impact of Ortho‑Fluoro vs. Other Substitution Patterns on Material and Biological Properties

The presence of an ortho‑fluorine atom in 2‑fluoro‑5‑(2,2,2‑trifluoroethoxy)aniline introduces a distinct electronic and steric environment compared to its para‑substituted regioisomer, 4‑(2,2,2‑trifluoroethoxy)aniline. The ortho‑fluorine exerts a strong electron‑withdrawing inductive effect that directly impacts the basicity and nucleophilicity of the adjacent aniline nitrogen, thereby modulating its reactivity in amide bond formation and other coupling reactions [REFS‑1]. Furthermore, in materials applications, the ortho‑fluoro group can influence polymer chain packing, hydrophobicity, and dielectric properties differently than a para‑substituent [REFS‑2]. While direct quantitative data comparing these two specific compounds is limited in the open literature, class‑level understanding of fluorine's ortho effect allows for informed selection: the 2‑fluoro‑5‑(2,2,2‑trifluoroethoxy) substitution pattern is chosen when fine‑tuning of amine reactivity or unique material properties are required, which cannot be achieved with the para‑trifluoroethoxy analog alone.

Materials Science Polymer Chemistry Electronic Effects

High‑Value Application Scenarios for 2‑Fluoro‑5‑(2,2,2‑trifluoroethoxy)aniline in Scientific Procurement


Medicinal Chemistry: Lead Optimization of CNS‑Penetrant Drug Candidates

This compound is ideally suited for medicinal chemistry programs focused on developing orally bioavailable therapeutics for central nervous system (CNS) disorders. The trifluoroethoxy group enhances lipophilicity and membrane permeability, as evidenced by high Caco‑2 permeability and 75.9% oral bioavailability in a related analog [REFS‑1]. The ortho‑fluoro substituent provides additional metabolic stability and can modulate the basicity of the aniline nitrogen, a key feature for optimizing brain penetration and target engagement. Procuring this specific building block enables the construction of lead series with improved DMPK profiles compared to those based on non‑fluorinated or methoxy‑substituted anilines.

Agrochemical Discovery: Synthesis of High‑Potency Insecticides and Fungicides

Structure–activity relationship studies have demonstrated that the electron‑withdrawing trifluoroethoxy group confers a >10‑fold potency advantage over electron‑donating substituents like methoxy in insecticidal anilino‑triazine scaffolds [REFS‑2]. 2‑Fluoro‑5‑(2,2,2‑trifluoroethoxy)aniline provides a direct route to incorporate this potency‑enhancing motif into novel agrochemical candidates. Its use can accelerate the discovery of next‑generation crop protection agents with improved efficacy against resistant pest species.

Advanced Materials: Synthesis of Functional Polymers and Coatings with Tailored Properties

The unique combination of an ortho‑fluoro atom and a meta‑trifluoroethoxy group imparts distinct electronic and hydrophobic characteristics to polymers derived from this aniline. The trifluoroethoxy group contributes to increased thermal and chemical stability while also providing water and oil repellency, making it valuable for specialty coatings [REFS‑3]. The ortho‑fluorine can further influence polymer chain rigidity and dielectric properties, which are critical parameters in the design of materials for electronic applications. Procurement of this regioisomerically pure intermediate ensures reproducible material performance.

Chemical Biology: Development of High‑Affinity Probe Molecules for Target Validation

The ability of the trifluoroethoxy group to dramatically enhance binding affinity, as shown by the low nanomolar Ki (1.48 nM) of a related VMAT2 inhibitor [REFS‑1], makes this aniline derivative a strategic starting point for designing potent chemical probes. When incorporated into a probe molecule, the –OCH₂CF₃ group can improve target residence time and reduce non‑specific binding, leading to cleaner data in target validation studies. The ortho‑fluoro substituent offers an additional handle for modulating physicochemical properties without significantly increasing molecular weight.

Technical Documentation Hub

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